molecular formula C17H13ClN2O2 B12015341 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-21-9

1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12015341
CAS No.: 618102-21-9
M. Wt: 312.7 g/mol
InChI Key: WYZDTQQDCZODCW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a P-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the 3-chlorophenyl and P-tolyl groups.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols or reduced aromatic compounds.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of enzyme interactions or receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the P-tolyl group.

    1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness

1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the 3-chlorophenyl and P-tolyl groups may confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

618102-21-9

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)15-10-16(17(21)22)20(19-15)14-4-2-3-13(18)9-14/h2-10H,1H3,(H,21,22)

InChI Key

WYZDTQQDCZODCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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